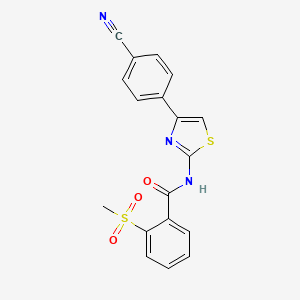

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S2/c1-26(23,24)16-5-3-2-4-14(16)17(22)21-18-20-15(11-25-18)13-8-6-12(10-19)7-9-13/h2-9,11H,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWGLJHLJGNECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The cyanophenyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the methylsulfonylbenzamide moiety through an amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide has a broad range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

Industry: The compound’s stability and reactivity make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring and cyanophenyl group can engage in π-π stacking interactions and hydrogen bonding, while the methylsulfonylbenzamide moiety can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

Spectroscopic and Physicochemical Properties

- IR Spectroscopy: The methylsulfonyl group in the target compound would exhibit strong S=O stretching vibrations (~1300–1150 cm⁻¹), consistent with analogs like 7a and 7b. The cyano group’s C≡N stretch (~2240 cm⁻¹) is a distinguishing feature absent in halogen- or pyridyl-substituted analogs .

- NMR Spectroscopy: The 4-cyanophenyl group would produce distinct aromatic signals in ¹H NMR (e.g., deshielded protons adjacent to the cyano group) and a carbon resonance near 110–120 ppm in ¹³C NMR, contrasting with pyridyl or biphenyl analogs .

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic compound belonging to the thiazole derivative class, characterized by a thiazole ring, a cyanophenyl substituent, and a methylsulfonyl group. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities, including potential applications in anticancer and antimicrobial therapies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 242.28 g/mol. The thiazole ring enhances the compound's reactivity and biological properties, while the methylsulfonyl group improves solubility and stability in biological systems.

Biological Activity

This compound exhibits a range of biological activities that are summarized below:

Anticancer Activity

Research indicates that compounds containing thiazole rings can exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups, such as methylsulfonyl, enhances cytotoxic activity against various cancer cell lines.

Table 1: Summary of Anticancer Activity

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 1.98 ± 1.22 | A-431 |

| Compound X | 1.61 ± 1.92 | Jurkat |

| Compound Y | <1.0 | Various |

Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties. In vitro studies demonstrated that this compound exhibited activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of this compound, researchers treated A-431 cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 1.98 µM, suggesting potent anticancer activity.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial potential of this compound against common pathogens. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations, highlighting its potential as an antimicrobial agent.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The thiazole moiety may interact with key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Bacterial Cell Wall Synthesis : Its structural features may interfere with bacterial cell wall integrity, contributing to its antimicrobial effects.

Q & A

Q. What in vitro assays assess efficacy against resistant bacterial strains?

- Methodological Answer :

- Time-Kill Curves : Expose MRSA to 4× MIC; plate aliquots hourly to quantify CFU reduction .

- Biofilm Disruption : Crystal violet staining measures biomass reduction in P. aeruginosa biofilms treated with 50 µM compound .

- Efflux Pump Inhibition : Combine with sub-inhibitory erythromycin; assess synergy via checkerboard assays (FIC index ≤0.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.